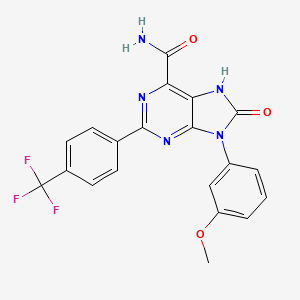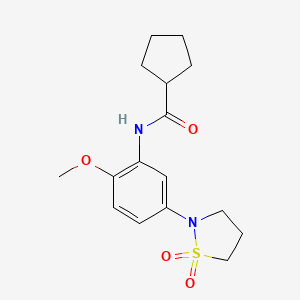![molecular formula C27H33F3N6O2S B2765995 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097935-26-5](/img/structure/B2765995.png)
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a piperidine ring, and a piperazine ring . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it may have multiple stereocenters, leading to potential isomers. The presence of nitrogen in the pyrazole, piperidine, and piperazine rings also suggests the possibility of tautomeric forms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrazole ring can participate in nucleophilic substitution reactions, and the piperidine and piperazine rings can act as bases .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor reveals the compound's potential as a potent and selective antagonist. Conformational analysis identifies four distinct conformations, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This provides insights into the molecular interaction mechanisms and aids in drug design for targeting cannabinoid receptors (Shim et al., 2002).
Antibacterial and Enzyme Inhibitory Activities
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their antibacterial efficacy against various strains, including E. coli, S. aureus, and S. mutans, showing significant MIC/MBC values. Furthermore, these compounds demonstrate promising inhibitory activities against MRSA and VRE bacterial strains. Additionally, they exhibit effective biofilm inhibition activities and inhibit the MurB enzyme, suggesting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).
Anticancer Activity
A study on the anticancer activity of polyfunctional substituted 1,3-thiazoles has identified compounds with a piperazine substituent as highly effective against a range of cancer cell lines, including lung, kidney, and breast cancer. This highlights the potential therapeutic applications of such compounds in cancer treatment (Turov, 2020).
Molecular Structure Investigations
The synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties contribute to understanding the molecular interactions and packing of these compounds. This research aids in the development of materials with specific electronic and structural properties for various applications (Shawish et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N6O2S/c1-20-26(21(2)36(32-20)19-22-6-4-3-5-7-22)39(37,38)35-12-10-24(11-13-35)33-14-16-34(17-15-33)25-9-8-23(18-31-25)27(28,29)30/h3-9,18,24H,10-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTIOYQSQOTMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2765920.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2765924.png)
![2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2765925.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2765926.png)
![1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B2765927.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765929.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2765931.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)
amine dihydrochloride](/img/no-structure.png)
